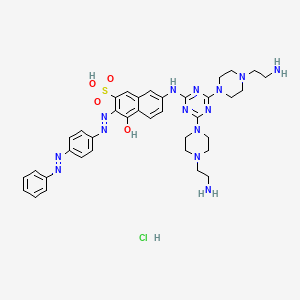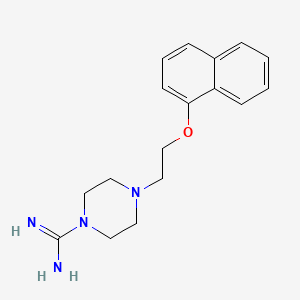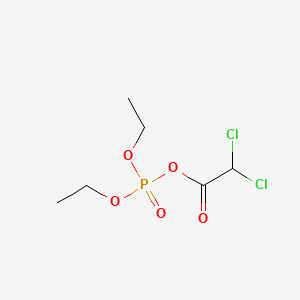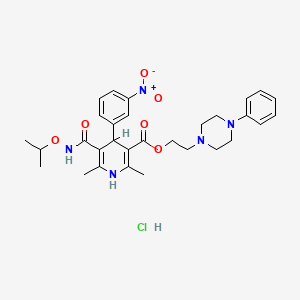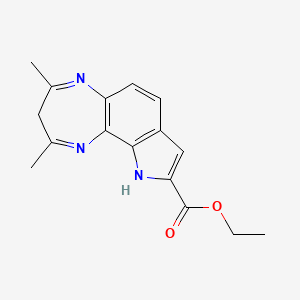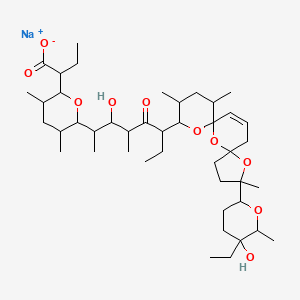
20-Deoxynarasin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Deoxynarasin sodium is a compound belonging to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. It is an extremely weak basic (essentially neutral) compound based on its pKa .
準備方法
The preparation of 20-Deoxynarasin sodium involves synthetic routes and reaction conditions that are specific to its chemical structure. One of the methods includes the production by the strain of Streptomyces aureofaciens NRRL 11181. Industrial production methods may involve fermentation processes followed by extraction and purification steps to isolate the compound in its pure form.
化学反応の分析
20-Deoxynarasin sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
20-Deoxynarasin sodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diterpene glycosides. In biology, it has been studied for its antimicrobial and anticancer activities. In medicine, it is investigated for its potential therapeutic effects, including its ability to inhibit NF-κB signaling and induce tumor cell apoptosis. In industry, it is used as an antibacterial and anticoccidial agent, as well as for increasing feed-utilization efficiency in ruminants .
作用機序
The mechanism of action of 20-Deoxynarasin sodium involves its interaction with molecular targets and pathways within cells. It acts as a cationic ionophore, disrupting ion gradients across cell membranes. This disruption leads to various cellular effects, including inhibition of NF-κB signaling and induction of apoptosis in tumor cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
類似化合物との比較
20-Deoxynarasin sodium is similar to other compounds in the diterpene glycoside class, such as narasin and salinomycin. it is unique in its specific molecular structure and biological activities. Narasin, for example, is also a cationic ionophore and coccidiostat agent, but it has different molecular targets and pathways involved in its mechanism of action . Other similar compounds include deoxy-epi-narasin and 20-deoxy-epi-17-narasin, which share structural similarities but differ in their specific biological activities.
特性
CAS番号 |
70052-00-5 |
|---|---|
分子式 |
C43H71NaO10 |
分子量 |
771.0 g/mol |
IUPAC名 |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
InChI |
InChI=1S/C43H72O10.Na/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33;/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47);/q;+1/p-1 |
InChIキー |
OUOFFCIZINLFCG-UHFFFAOYSA-M |
正規SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


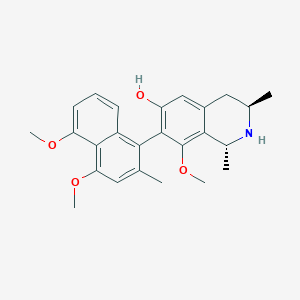





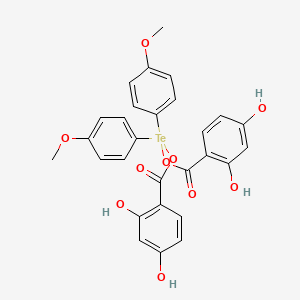
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
